Cas no 2287261-32-7 (Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate)
Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate Chemical and Physical Properties
Names and Identifiers
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- 2287261-32-7
- methyl 2-amino-2-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}acetate
- EN300-6761651
- Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate
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- Inchi: 1S/C14H23NO2/c1-17-12(16)11(15)14-7-13(8-14,9-14)10-5-3-2-4-6-10/h10-11H,2-9,15H2,1H3
- InChI Key: UIMFJBGVXCMREM-UHFFFAOYSA-N
- SMILES: O(C)C(C(C12CC(C3CCCCC3)(C1)C2)N)=O
Computed Properties
- Exact Mass: 237.172878976g/mol
- Monoisotopic Mass: 237.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 52.3Ų
Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761651-0.05g |
methyl 2-amino-2-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}acetate |
2287261-32-7 | 0.05g |
$1157.0 | 2023-05-29 | ||
| Enamine | EN300-6761651-0.1g |
methyl 2-amino-2-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}acetate |
2287261-32-7 | 0.1g |
$1394.0 | 2023-05-29 | ||
| Enamine | EN300-6761651-0.25g |
methyl 2-amino-2-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}acetate |
2287261-32-7 | 0.25g |
$1988.0 | 2023-05-29 |
Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate
Introduction to Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate (CAS No. 2287261-32-7)
Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate, identified by its CAS number 2287261-32-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate cyclic structure and functional groups, has garnered attention for its potential applications in drug discovery and development.
The structural framework of Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate consists of a central acetic acid derivative substituted with an amino group and a complex bicyclic side chain. The presence of the cyclohexyl and bicyclo[1.1.1]pentanyl moieties introduces unique steric and electronic properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, there has been a growing interest in the development of heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. The bicyclic structure of Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate aligns well with this trend, as it provides a rigid core that can be modified to optimize binding interactions with biological targets.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The combination of an amino group and an acetic acid moiety offers multiple sites for chemical modification, enabling the creation of derivatives with tailored properties. This flexibility has made Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate a popular choice for medicinal chemists seeking to explore new chemical space.
The synthesis of Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[1.1.1]pentanyl ring system requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. However, advances in synthetic methodology have made it increasingly feasible to access such complex structures, opening up new avenues for molecular design.
Recent studies have highlighted the potential applications of Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate in the development of therapeutic agents targeting various diseases. For instance, its structural motif has been explored as a scaffold for inhibitors of enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and autoimmune disorders.
The compound's ability to modulate biological pathways is further underscored by its interaction with proteins and enzymes in vitro. Preliminary studies have demonstrated that derivatives of Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate can bind to specific binding sites on target proteins, leading to changes in their activity or function. This has implications for the design of drugs that can selectively interfere with disease-causing mechanisms.
The stereochemistry of Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate is another critical factor that influences its biological activity. The presence of multiple chiral centers in its structure allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct pharmacological properties compared to their racemic counterparts.
In conclusion, Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate (CAS No. 2287261-32-7) represents a promising candidate for further exploration in pharmaceutical research and development. Its unique structural features, combined with its potential as a scaffold for drug discovery, make it a valuable asset in the quest for novel therapeutic agents.
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